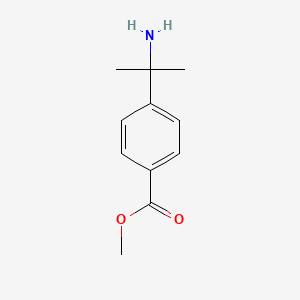

Methyl 4-(1-amino-1-methylethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2-aminopropan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUZHYFEMUJDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-amino-1-methylethyl)benzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-(1-amino-1-methylethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-amino-1-methylethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate esters.

Scientific Research Applications

Scientific Research Applications

Methyl 4-(1-amino-1-methylethyl)benzoate has been studied for its potential applications in several scientific domains:

Medicinal Chemistry

This compound is explored for its potential as a pharmacophore in drug development. Its structure allows for modifications that could enhance biological activity against various targets, particularly in the treatment of neurological disorders and cancer.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other organic compounds. It can participate in:

- Nucleophilic Substitution Reactions : Where the amino group can act as a nucleophile.

- Coupling Reactions : Useful in the formation of more complex molecules, including pharmaceuticals.

Biological Studies

Research has indicated that this compound may exhibit interesting biological activities, such as:

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have documented the applications and implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a therapeutic agent. |

| Study B | Synthesis of Derivatives | Successfully used as a precursor to synthesize novel compounds with enhanced bioactivity. |

| Study C | Enzyme Interaction | Showed inhibition of certain enzymes, indicating possible applications in metabolic disease management. |

Mechanism of Action

The mechanism of action of methyl 4-(1-amino-1-methylethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between Methyl 4-(1-amino-1-methylethyl)benzoate and analogous compounds:

Key Observations:

Steric and Electronic Effects: The tertiary amine in this compound increases steric bulk compared to the secondary amine in (S)-Methyl 4-(1-aminoethyl)benzoate . This difference may reduce nucleophilic reactivity but improve stability in certain reactions. The hydroxyl group in Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate introduces hydrogen-bonding capability, likely enhancing aqueous solubility compared to the non-hydroxylated analogs .

Biological Relevance: Quinoline-derived analogs (e.g., C1–C7 in ) feature extended aromatic systems and piperazine linkages, which are common in pharmacologically active compounds (e.g., kinase inhibitors or antimicrobial agents) . In contrast, this compound lacks such complex substituents, suggesting its primary role as a synthetic intermediate.

Synthetic Accessibility: The synthesis of this compound and its analogs often involves condensation or substitution reactions. For example, (S)-Methyl 4-(1-aminoethyl)benzoate is prepared via enantioselective synthesis using 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate , whereas quinoline derivatives (C1–C7) are synthesized via piperazine-mediated coupling .

Physicochemical Properties

- Solubility: The hydroxyl group in Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate likely improves water solubility compared to the hydrophobic tertiary amine in the target compound .

- Reactivity: Electron-donating substituents like –NH₂ or –OH can direct electrophilic substitution reactions (e.g., nitration) to specific positions on the aromatic ring . For instance, nitration of methyl benzoate derivatives with amino groups may favor meta or para positions depending on substituent effects.

Biological Activity

Methyl 4-(1-amino-1-methylethyl)benzoate, also known as methyl 4-(1-aminoethyl)benzoate, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Appearance : Typically a white to off-white solid

- Safety Profile : Classified as harmful if swallowed or in contact with skin, indicating potential toxicity .

The compound features a benzoate group attached to a methyl ester and an aminoethyl substituent at the para position of the aromatic ring. This unique structure may contribute to its distinct biological properties compared to other benzoic acid derivatives.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanisms involved include:

- Induction of Apoptosis : The compound appears to promote programmed cell death in tumor cells.

- Cell Cycle Interference : It disrupts normal cell cycle progression, further inhibiting cancer cell proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. These effects are hypothesized to arise from its ability to modulate pathways related to neuronal survival and inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in:

- DNA Damage Repair : By inhibiting poly(ADP-ribose) polymerase (PARP), the compound may enhance the efficacy of chemotherapeutic agents by sensitizing tumor cells to DNA-damaging treatments.

- Apoptosis Regulation : Its influence on apoptotic pathways positions it as a candidate for cancer therapy.

Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antitumor | Inhibits growth of cancer cell lines; induces apoptosis | |

| Neuroprotective | Potential protective effects against neurodegeneration | |

| PARP Inhibition | Enhances efficacy of DNA-damaging chemotherapeutics |

Comparative Analysis with Related Compounds

This compound can be compared with structurally related compounds to highlight its unique biological profile:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 4-aminobenzoate | C₉H₉NO₂ | Known for use in pharmaceuticals and dyes |

| Methyl 4-(aminomethyl)benzoate | C₉H₉NO₂ | Exhibits similar reactivity patterns; used in drug synthesis |

| Methyl 3-(aminomethyl)benzoate | C₉H₉NO₂ | Different substitution pattern; used in similar applications |

| Methyl 2-(aminomethyl)benzoate | C₉H₉NO₂ | Similar reactivity but varying biological activity |

This table illustrates how this compound stands out due to its dual action as both an anticancer agent and a potential neuroprotective agent.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- A study demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines, providing a foundation for further exploration in cancer therapy.

- Another research effort indicated potential neuroprotective effects, suggesting applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(1-amino-1-methylethyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : A robust synthesis involves coupling 4-(1-amino-1-methylethyl)benzoic acid with methanol under acid catalysis. Key steps include:

- Esterification : Use H₂SO₄ or HCl as a catalyst in refluxing methanol (70–80°C) for 12–24 hours .

- Purification : Isolate the product via vacuum distillation or recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity.

- Optimization : Monitor reaction progress by TLC or HPLC. Adjust stoichiometry (e.g., excess methanol) to drive esterification to completion.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.8–3.9 ppm for –OCH₃) and tert-amino group (δ ~1.4–1.6 ppm for –C(CH₃)₂NH₂). Aromatic protons appear between δ 7.2–8.1 ppm .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software tools are recommended for refinement?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination .

- Refinement : Refine with SHELXL (for anisotropic displacement parameters) or WinGX (for graphical interface support). Validate using ORTEP-3 for thermal ellipsoid visualization .

- Table : Comparison of Crystallography Software

| Software | Function | Reference |

|---|---|---|

| SHELXS | Phase determination | |

| SHELXL | High-precision refinement | |

| WinGX | Integrated crystallography suite |

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned crystals .

- Disorder Modeling : For flexible tert-amino groups, apply PART/SUMP restraints to refine split positions .

- Validation Tools : Cross-check with PLATON (for symmetry checks) and CIF validation reports .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites (e.g., ester carbonyl) .

- MD Simulations : Predict solvation effects using AMBER or GROMACS to assess steric hindrance from the tert-amino group .

Q. How can researchers design experiments to evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Derivatization : Attach pharmacophores (e.g., piperazinyl groups) via ester hydrolysis and re-esterification .

- Bioassays : Test for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization) using protocols similar to those for quinoline derivatives .

Data Contradiction Analysis Example

- Scenario : Discrepancies in NMR shifts between synthesized batches.

- Resolution :

Confirm solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.